

Technical Guide: Solubility of 4'-(4-methyl-1-piperazinyl)acetophenone in Organic Solvents

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Compound of Interest

Compound Name: Acetophenone, 4'-(4-methyl-1-piperazinyl)-

Cat. No.: B185013

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Introduction

4'-(4-methyl-1-piperazinyl)acetophenone is an organic compound featuring an acetophenone core substituted with a 4-methylpiperazinyl group. The presence of the piperazine ring, a common pharmacophore in medicinal chemistry, can influence the molecule's physicochemical properties, including its solubility. The piperazine moiety is known to potentially enhance aqueous solubility and provides a site for further chemical modifications. This document provides a technical overview of the known solubility profile of 4'-(4-methyl-1-piperazinyl)acetophenone in various organic solvents and furnishes detailed experimental protocols for its determination.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.30 g/mol
CAS Number	26586-55-0
LogP (Predicted)	1.42

Note: The LogP value of 1.42 suggests moderate lipophilicity, indicating that the compound will have some affinity for both lipid and aqueous environments.[1]

Solubility Profile

Quantitative solubility data for 4'-(4-methyl-1-piperazinyl)acetophenone in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility can be inferred from solvents used in its synthesis and characterization.

Solvent	Relative Polarity	Qualitative Solubility	Quantitative Solubility (g/100 mL)
Dimethyl Sulfoxide (DMSO)	0.444	Soluble[2]	Data Not Available
Chloroform (CDCl ₃)	0.259 (for non-deuterated)	Soluble[1]	Data Not Available
Dimethylformamide (DMF)	0.386	Likely Soluble	Data Not Available
Tetrahydrofuran (THF)	0.207	Likely Soluble	Data Not Available
Ethanol	0.654	Data Not Available	Data Not Available
Methanol	0.762	Data Not Available	Data Not Available
Acetonitrile	0.460	Data Not Available	Data Not Available
Toluene	0.099	Data Not Available	Data Not Available
Hexane	0.009	Data Not Available	Data Not Available

Note: The compound's use in synthesis with DMSO and in NMR studies with deuterated chloroform are strong indicators of its solubility in these solvents.[1][2] A copolymer resin derived from the related 4-methyl acetophenone was reported to be soluble in DMF, THF, and DMSO.[3]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of 4'-(4-methyl-1-piperazinyl)acetophenone, a standardized experimental protocol should be followed. The following details a robust method for this determination.

Materials and Equipment

- 4'-(4-methyl-1-piperazinyl)acetophenone (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Thermostatic shaker or orbital shaker with temperature control
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringe filters (0.22 μm)

Gravimetric Method (for high solubility)

- Preparation: Add a precisely weighed amount of the solvent (e.g., 2 mL) to a pre-weighed vial.
- Saturation: Add small, weighed portions of 4'-(4-methyl-1-piperazinyl)acetophenone to the vial. After each addition, cap the vial and shake vigorously at a constant temperature (e.g., 25°C) until the solid is fully dissolved.
- Equilibrium: Continue adding the compound until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.
- Incubation: Place the vial in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation: Centrifuge the vial to pellet the excess solid.
- Analysis: Carefully remove a known volume of the supernatant, transfer it to a pre-weighed container, and evaporate the solvent. Weigh the residue.
- Calculation: The solubility is calculated based on the mass of the dissolved solid per volume of the solvent.

HPLC-Based Method (for low to moderate solubility)

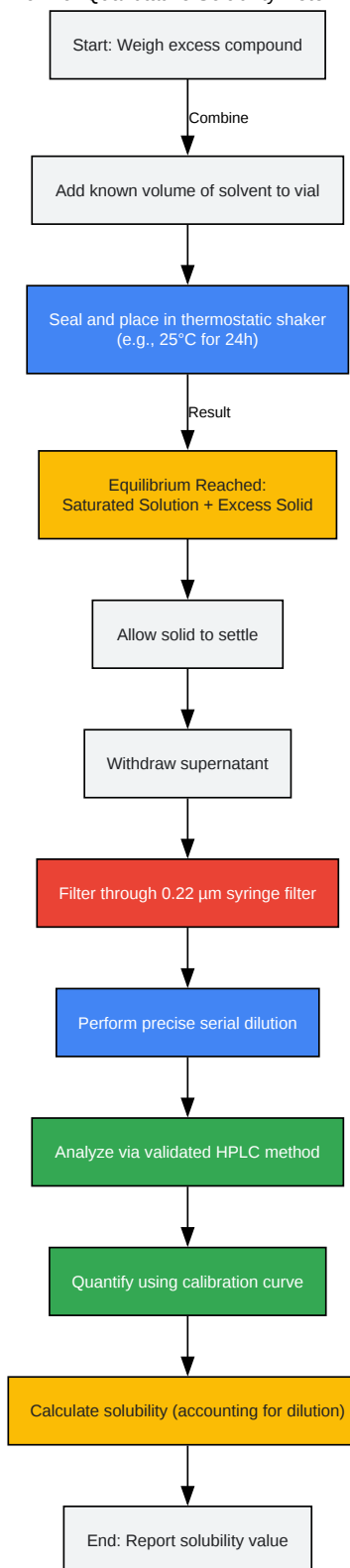
- Preparation of Saturated Solution:
 - Add an excess amount of 4'-(4-methyl-1-piperazinyl)acetophenone to a vial containing a known volume of the chosen organic solvent (e.g., 2 mL).
 - Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- Sample Collection and Preparation:
 - After the incubation period, allow the vials to stand until the excess solid has settled.
 - Carefully withdraw a sample of the supernatant.
 - Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.
- Dilution:
 - Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis:
 - Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable.^{[1][4]} The mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.^[4]

- Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-based protocol for determining the solubility of 4'-(4-methyl-1-piperazinyl)acetophenone.

Workflow for Quantitative Solubility Determination



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Caption: Experimental workflow for HPLC-based solubility determination.

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